

# Petesicatib (RG7625): A Comparative Review of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Petesicatib** (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. By inhibiting cathepsin S, **Petesicatib** was investigated as a potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of action centered on the modulation of the immune response by interfering with antigen presentation. This review provides a comprehensive analysis of the available clinical trial data for **Petesicatib** in Sjögren's syndrome, celiac disease, and psoriasis, and compares its performance with alternative therapies. All clinical development of **Petesicatib** has been discontinued.

# Mechanism of Action: Targeting Antigen Presentation

**Petesicatib**'s therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in the MHC class II antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S is crucial for the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. By inhibiting cathepsin S, **Petesicatib** prevents the final cleavage of the Ii, leading to the accumulation of a fragment called the class II-associated invariant chain peptide (CLIP). With CLIP remaining in the binding groove, the loading of antigenic peptides onto MHC class II molecules is hindered. This



reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the downstream inflammatory cascade characteristic of various autoimmune diseases.



Click to download full resolution via product page

Diagram 1: Petesicatib's Mechanism of Action.

## Clinical Trial Results in Sjögren's Syndrome

**Petesicatib** was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (NCT02701985) in patients with primary Sjögren's syndrome. The trial did not meet its primary endpoint.

Table 1: Efficacy and Safety of **Petesicatib** in Sjögren's Syndrome (NCT02701985)



| Outcome Measure                                                         | Petesicatib (100 mg BID)                  | Placebo |
|-------------------------------------------------------------------------|-------------------------------------------|---------|
| Primary Endpoint                                                        |                                           |         |
| Patients with ≥3-point<br>reduction in ESSDAI score at<br>Week 12       | Not significantly different from placebo  | -       |
| Secondary Endpoints                                                     |                                           |         |
| Change from baseline in ESSPRI score                                    | No clinically meaningful treatment effect | -       |
| Change from baseline in patient's global assessment of disease activity | No clinically meaningful treatment effect | -       |
| Safety                                                                  |                                           |         |
| Adverse Events                                                          | Generally well-tolerated                  | -       |
| Serious Adverse Events                                                  | Not specified in detail                   | -       |

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index; BID: Twice daily.

# Comparison with Alternative Therapies for Sjögren's Syndrome

Currently, there are no FDA-approved disease-modifying therapies specifically for Sjögren's syndrome. Treatment is largely symptomatic and includes off-label use of immunosuppressants. However, several investigational drugs are in late-stage development.

Table 2: Comparison of Investigational Therapies for Sjögren's Syndrome



| Drug (Mechanism)                                    | Trial                       | Primary Endpoint                                                          | Key Results                                                                                             |
|-----------------------------------------------------|-----------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| lanalumab (anti-<br>BAFF-R and B-cell<br>depletion) | NEPTUNUS-1 & 2<br>(Phase 3) | Change from baseline<br>in ESSDAI score at<br>Week 48                     | Statistically significant improvement in ESSDAI score compared to placebo. [1][2][3][4]                 |
| Dazodalibep (CD40L<br>antagonist)                   | Phase 2                     | Change from baseline<br>in ESSDAI score at<br>Week 24                     | Statistically significant reduction in ESSDAI score (6.3-point reduction vs. 4.1 for placebo).[5][6][7] |
| Petesicatib (Cathepsin<br>S inhibitor)              | NCT02701985 (Phase<br>2)    | Proportion of patients with ≥3-point reduction in ESSDAI score at Week 12 | Not met. No<br>significant difference<br>from placebo.                                                  |

## **Clinical Trial Results in Celiac Disease**

A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the effect of **Petesicatib** on the immune response to a gluten challenge in adults with celiac disease. This trial also failed to meet its primary endpoint.

Table 3: Efficacy and Safety of **Petesicatib** in Celiac Disease (NCT02679014)



| Outcome Measure                                                               | Petesicatib (100 mg BID)                                       | Placebo |
|-------------------------------------------------------------------------------|----------------------------------------------------------------|---------|
| Primary Endpoint                                                              |                                                                |         |
| Number of responders to gluten challenge (increase in IFNy-secreting T cells) | Not met                                                        | -       |
| Pharmacodynamic Endpoints                                                     |                                                                |         |
| Gliadin-specific IFNy-secreting<br>T cells after 6 days of gluten<br>intake   | Fewer participants exhibited this response compared to placebo | -       |
| Intestinal permeability                                                       | Decreased compared to baseline                                 | -       |
| Circulating B cells, CD4+ and CD8+ T cells                                    | Decrease from baseline                                         | -       |
| Safety                                                                        |                                                                |         |
| Adverse Events                                                                | Not specified in detail                                        | -       |

# **Comparison with Alternative Therapies for Celiac Disease**

The only current management for celiac disease is a strict gluten-free diet. Several investigational drugs are being developed as adjuncts to the diet.

Table 4: Comparison of Investigational Therapies for Celiac Disease



| Drug (Mechanism)                                          | Trial                    | Primary Endpoint                                                                            | Key Results                                                                                                                         |
|-----------------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| KAN-101 (Liver-<br>targeting immune<br>tolerance therapy) | ACeD-it (Phase 2)        | Safety, tolerability, and pharmacodynamics after gluten challenge                           | Demonstrated clinically meaningful reductions in multiple gluten-induced symptoms.[8][9][10] [11][12]                               |
| ZED1227<br>(Transglutaminase 2<br>inhibitor)              | Phase 2a                 | Attenuation of gluten-<br>induced mucosal<br>damage (villus height<br>to crypt depth ratio) | Met primary endpoint, significantly attenuating mucosal damage at all three doses compared to placebo.[13][14][15] [16][17][18][19] |
| Petesicatib (Cathepsin S inhibitor)                       | NCT02679014 (Phase<br>1) | Number of responders to gluten challenge                                                    | Not met.                                                                                                                            |

### **Clinical Trial Results in Psoriasis**

An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical efficacy and safety of **Petesicatib** in patients with moderate to severe psoriasis. However, no results from this trial have been publicly disclosed.[20]

## **Comparison with Alternative Therapies for Psoriasis**

The treatment landscape for psoriasis is well-established with numerous effective therapies, including biologics and oral small molecules.

Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis



| Drug (Mechanism)                     | Trial(s)                          | Key Efficacy<br>Endpoint | Key Results                                                                                                                                       |
|--------------------------------------|-----------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Deucravacitinib (TYK2 inhibitor)     | POETYK PSO-1 &<br>PSO-2 (Phase 3) | PASI 75 at Week 16       | 58.7% and 53.6% of patients achieved PASI 75, respectively, compared to 12.7% and 9.4% for placebo. [21][22][23][24][25]                          |
| Ustekinumab (IL-<br>12/23 inhibitor) | PHOENIX 1 & 2<br>(Phase 3)        | PASI 75 at Week 12       | 67.1% and 66.7% (45 mg) and 66.4% and 75.7% (90 mg) of patients achieved PASI 75, respectively, compared to ~3% for placebo.[13][26][27] [28][29] |
| Secukinumab (IL-17A<br>inhibitor)    | ERASURE &<br>FIXTURE (Phase 3)    | PASI 75 at Week 12       | 81.6% and 77.1% (300 mg) and 71.6% and 67.0% (150 mg) of patients achieved PASI 75, respectively, compared to ~4.5% for placebo.[30][31] [32][33] |

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

## **Experimental Protocols**

Detailed experimental protocols for the **Petesicatib** clinical trials are not fully available in the public domain. The following provides a high-level overview of the study designs.







Click to download full resolution via product page

Diagram 2: Simplified Clinical Trial Workflows.

#### Conclusion

The clinical development program for **Petesicatib** (RG7625) did not demonstrate sufficient efficacy to warrant further investigation for Sjögren's syndrome and celiac disease, leading to the discontinuation of its development. In both completed trials, **Petesicatib** failed to meet its primary endpoints, although some pharmacodynamic effects were observed in the celiac disease study. The lack of publicly available data from the psoriasis trial further underscores the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjögren's syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing promising results in late-stage clinical trials or having already established strong efficacy and safety profiles. The experience with **Petesicatib** highlights the complexities of targeting the



antigen presentation pathway for the treatment of autoimmune diseases and provides valuable insights for future drug development endeavors in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novartis Reports Positive Phase 3 Data for Ianalumab in Sjogrens Disease |
   Ophthalmology Management [ophthalmologymanagement.com]
- 2. novartis.com [novartis.com]
- 3. neurologylive.com [neurologylive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. amgen.com [amgen.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 8. Anokion's KAN-101 Shows Positive Symptom Reduction in Phase 2 Celiac Disease Trial [trial.medpath.com]
- 9. Anokion Announces Positive Symptom Data from its Phase 2 Trial Evaluating KAN-101 for the Treatment of Celiac Disease BioSpace [biospace.com]
- 10. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 11. beyondceliac.org [beyondceliac.org]
- 12. businesswire.com [businesswire.com]
- 13. Ustekinumab for the treatment of psoriasis: review of three multicenter clinical trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novartis Presents New Data From Potential First Targeted Sjögren's Treatment -BioSpace [biospace.com]
- 15. New therapies in celiac disease PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 16. Dr. Falk Pharma and Zedira announce successful completion of the ... 2021 News Zedira GmbH [zedira.com]
- 17. celiac.org [celiac.org]
- 18. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Petesicatib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 21. New Data: Deucravacitinib Maintains Treatment Outcomes in PsO at Three Years The Dermatology Digest [thedermdigest.com]
- 22. hcplive.com [hcplive.com]
- 23. Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) BioSpace [biospace.com]
- 24. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 25. A Review of Phase III and Long-Term Data for Deucravacitinib for Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Severe plaque psoriasis: three subcutaneous doses of Ustekinumab resulted in long-term PASI 75 response Xagena [xagena.it]
- 27. Long-term efficacy of ustekinumab in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial through up to 3 years PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ustekinumab in the Treatment of Psoriasis and Psoriatic Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficacy and safety of the anti-IL-12/23 p40 monoclonal antibody, ustekinumab, in patients with active psoriatic arthritis despite conventional non-biological and biological anti-tumour necrosis factor therapy: 6-month and 1-year results of the phase 3, ... | Annals of the Rheumatic Diseases [ard.bmj.com]
- 30. cdn.ymaws.com [cdn.ymaws.com]
- 31. dermnetnz.org [dermnetnz.org]
- 32. scispace.com [scispace.com]
- 33. Secukinumab Exhibits Sustained and Stable Response in Patients with Moderate-to-Severe Psoriasis: Results from the SUPREME Study PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Petesicatib (RG7625): A Comparative Review of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609917#a-review-of-clinical-trial-results-for-petesicatib-rg7625]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com